
Etofenamate Palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etofenamate Palmitate, also known as Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . It is available for topical application as a cream, a gel, or as a spray .
Synthesis Analysis
The synthesis of Etofenamate was specifically designed to enable the preparation of new substances that would meet the requirements for a topical anti-inflammatory treatment, such as adequate anti-inflammatory and analgesic efficacy, good local and systemic tolerability, and good transcutaneous penetrating ability .Molecular Structure Analysis
Etofenamate has a molecular formula of C18H18F3NO4 and a molecular weight of 369.335 . The InChI representation of Etofenamate is InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 .Chemical Reactions Analysis
Etofenamate is chemically 2- { [3- (trifluoromethyl)phenyl]amino}benzoic acid 2- (2-hydroxyethoxy)ethyl ester, which exists as a viscous liquid and is used as an analgesic, antirheumatic, antipyretic, and anti-inflammatory . It works by blocking an enzyme in the body known as cyclooxygenase (COX) .Physical And Chemical Properties Analysis
Etofenamate is a small molecule with a chemical formula of C18H18F3NO4 . It is a non-steroidal anti-inflammatory drug (NSAID) and is used to treat muscle and joint pain .科学的研究の応用
Management of Musculoskeletal Disorders
Etofenamate, particularly in its topical form, has been shown to be effective in managing musculoskeletal disorders. It can improve pain and reduce inflammation in conditions such as blunt injuries, rheumatic diseases, lumbago, and osteoarthrosis . Its efficacy is comparable to other topical NSAIDs and is generally well-tolerated by patients .
Treatment of Acute Injuries
Topical etofenamate formulations are beneficial in treating acute injuries like contusions, sprains, and strains, often associated with sports injuries. It provides pain relief and aids in faster recovery .
Chronic Pain Relief
For chronic conditions such as sciatica and myositis, etofenamate can offer sustained pain relief. Its application can be a part of long-term therapy for individuals suffering from chronic pain due to musculoskeletal conditions .
Osteoarthritis and Rheumatoid Arthritis
In the treatment of joint diseases like osteoarthritis and rheumatoid arthritis, etofenamate helps in reducing joint stiffness and improving mobility. It acts locally to decrease inflammation and pain in the affected joints .
Bursitis and Tendinitis
Conditions such as bursitis and tendinitis, which involve inflammation of the bursae and tendons respectively, can be effectively managed with etofenamate. It helps in alleviating the inflammation and associated pain .
Fibrositis and Neuralgias
Etofenamate is indicated for the treatment of fibrositis and neuralgias, including cervical syndrome and low back pain. It provides symptomatic relief from the pain and discomfort associated with these conditions .
Lipotoxicity Research
While not a direct application of etofenamate palmitate, research on palmitate has shown its effects on lipotoxicity, particularly in intestinal cells. Chronic exposure to palmitate can impair cell differentiation, which is crucial for understanding metabolic disorders .
作用機序
Target of Action
Etofenamate Palmitate, a derivative of Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
As a COX inhibitor, Etofenamate Palmitate works by blocking the action of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain, providing relief in conditions such as arthropathies, myalgias, bursitis, tenosynovitis, fibrositis, and neuralgias .
Biochemical Pathways
The primary biochemical pathway affected by Etofenamate Palmitate is the arachidonic acid pathway. By inhibiting COX enzymes, Etofenamate Palmitate prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. This leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain .
Pharmacokinetics
Studies on etofenamate suggest that its bioavailability is low when administered topically . The maximal plasma concentrations after topical administration of these drugs are well below the IC50 values for COX-1 and COX-2, explaining the absence of dose-dependent toxicities .
Result of Action
The primary result of Etofenamate Palmitate’s action is the reduction of inflammation and pain in musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .
Action Environment
The efficacy and safety of Etofenamate Palmitate can be influenced by various environmental factors. For instance, the formulation of the drug (gel, cream, or lotion) and the specific condition being treated can impact its effectiveness . .
特性
IUPAC Name |
2-(2-hexadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-32(39)42-25-23-41-24-26-43-33(40)30-20-15-16-21-31(30)38-29-19-17-18-28(27-29)34(35,36)37/h15-21,27,38H,2-14,22-26H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWHBJZGLYSWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



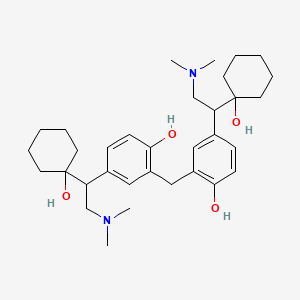


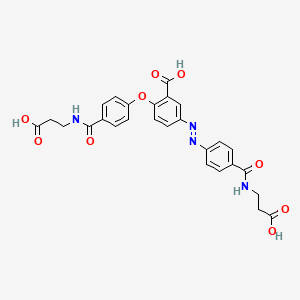
![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)
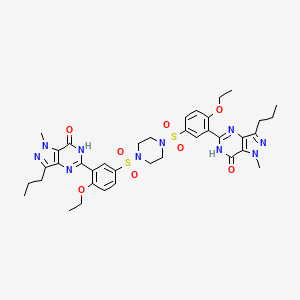
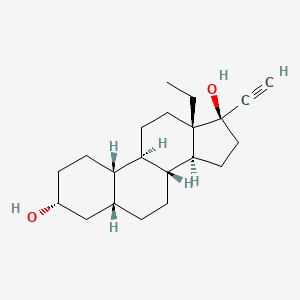
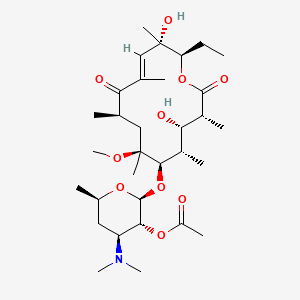
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
